molecular formula C5H10BrNO B3243962 2-(Bromomethyl)morpholine CAS No. 1601949-73-8

2-(Bromomethyl)morpholine

Cat. No.: B3243962
CAS No.: 1601949-73-8
M. Wt: 180.04
InChI Key: ZPSJVTJYARPZFC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)morpholine is an organic compound featuring a morpholine ring substituted with a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)morpholine can be synthesized through several methods. One common approach involves the bromination of morpholine derivatives. For instance, starting with morpholine, the bromomethyl group can be introduced using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)morpholine undergoes various chemical reactions, primarily due to the presence of the bromomethyl group, which is a good leaving group. Key reactions include:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding morpholine derivatives with oxidized functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, yielding morpholine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

Major Products:

    Nucleophilic Substitution: Products include azido-morpholine, thiocyanato-morpholine, and methoxy-morpholine.

    Oxidation: Products include morpholine N-oxide.

    Reduction: The major product is methylmorpholine.

Scientific Research Applications

2-(Bromomethyl)morpholine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the formation of heterocycles and other nitrogen-containing compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be modified to produce bioactive molecules with potential therapeutic effects.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)morpholine largely depends on its reactivity as a bromomethyl-containing compound. The bromomethyl group can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the morpholine ring.

Comparison with Similar Compounds

    Morpholine: The parent compound without the bromomethyl group.

    N-Methylmorpholine: A derivative with a methyl group instead of a bromomethyl group.

    2-Chloromethylmorpholine: A similar compound with a chloromethyl group instead of a bromomethyl group.

Comparison:

    Reactivity: 2-(Bromomethyl)morpholine is more reactive than morpholine due to the presence of the bromomethyl group, which is a better leaving group compared to hydrogen.

    Applications: While morpholine and its derivatives are widely used in various applications, the bromomethyl group in this compound provides additional reactivity, making it useful in more specialized synthetic applications.

    Uniqueness: The presence of the bromomethyl group allows for unique transformations that are not possible with other morpholine derivatives, making this compound a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(bromomethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJVTJYARPZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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